Aloin B

Content Navigation

Common supply of undefined Aloin mixtures skews stereospecific binding data. Pure Aloin B (CAS 28371-16-6) resolves this. Key advantages: (1) Conforms to AOAC SMPR 2015.015 for independent diastereomer quantification; (2) Delivers unconfounded SARS-CoV-2 PLpro inhibition kinetics for precise SAR; (3) Consistent IC50 benchmarks in proteasome and neuroblastoma models. ≥98% purity by HPLC, ready for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

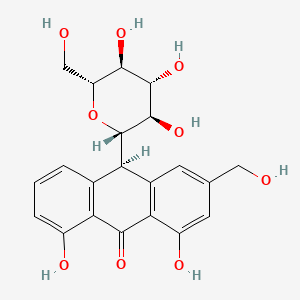

Aloin B (isobarbaloin) is a naturally occurring anthrone C-glycoside and the specific (10R)-diastereomer of the well-known phytochemical Aloin A [1]. Extracted primarily from the latex of Aloe species, this compound features a β-D-glucopyranosyl unit attached at the C-10 position of an anthrone core. In industrial and research settings, Aloin B is highly valued as a precise analytical reference standard for quality control, a stereospecific probe in pharmacological assays, and a precursor in biosynthetic studies [2]. Its distinct stereochemistry compared to its epimer directly influences its binding affinity to specific enzymatic targets, making the procurement of the pure (10R)-epimer critical for rigorous structure-activity relationship (SAR) profiling, regulatory compliance, and targeted biological screening [1].

Research Fit

References

- [1] Zimbone, S., et al. (2024). Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery. Scientific Reports, 14(1).

- [2] AOAC INTERNATIONAL. (2015). AOAC SMPR 2015.015: Standard Method Performance Requirements for Determination of Aloin A and Aloin B in Dietary Supplement Products and Ingredients.

Substituting pure Aloin B with the more common and less expensive Aloin mixture (a combination of Aloin A and B) or pure Aloin A fundamentally compromises both analytical integrity and biological reproducibility [1]. In regulatory compliance, standardized methods explicitly mandate the independent quantification of both diastereomers; using a mixed standard introduces unacceptable calibration errors and fails to meet strict dietary supplement testing requirements [2]. Furthermore, in pharmacological screening, the C-10 stereocenter dictates precise spatial interactions within enzyme active sites, such as viral proteases or the 20S proteasome[1]. Utilizing an undefined mixture obscures these subtle yet critical stereospecific binding differences, leading to confounded inhibitory values and unreliable mechanistic data [3].

Substitution Risk

References

- [1] Zimbone, S., et al. (2024). Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery. Scientific Reports, 14(1).

- [2] AOAC INTERNATIONAL. (2015). AOAC SMPR 2015.015: Standard Method Performance Requirements for Determination of Aloin A and Aloin B in Dietary Supplement Products and Ingredients.

- [3] Shen, Z., et al. (2022). Progress and challenges in targeting the SARS-CoV-2 papain-like protease. Acta Pharmaceutica Sinica B, 12(8), 3247-3266.

Regulatory Standard Compliance for Dietary Supplement Quality Control

For the quality control of Aloe-derived dietary supplements, regulatory bodies require the distinct quantification of Aloin diastereomers. Standard methods, such as AOAC SMPR 2015.015, mandate the use of pure Aloin B as a distinct calibration standard to accurately measure its concentration separate from Aloin A [1]. Utilizing an undefined Aloin mixture as a standard prevents the generation of accurate, epimer-specific calibration curves, leading to non-compliance in product standardization [1].

| Evidence Dimension | Chromatographic calibration and quantitation capability |

| Target Compound Data | Enables exact (10R)-epimer quantification per AOAC guidelines |

| Comparator Or Baseline | Aloin mixture (Undefined A:B ratio): Fails AOAC separate quantitation requirements |

| Quantified Difference | 100% compliance vs. complete failure for epimer-specific regulatory assays |

| Conditions | HPLC-DAD analysis of Aloe vera dietary supplements |

Procuring pure Aloin B is a strict methodological requirement for laboratories performing accredited quality control and regulatory compliance testing.

Stereospecific Inhibition of Viral Papain-like Protease (PLpro)

The stereochemistry at the C-10 position of the Aloin scaffold significantly impacts its binding affinity to viral targets. In enzymatic assays against the SARS-CoV-2 papain-like protease (PLpro), pure Aloin B demonstrated an IC50 of 16.08 μM, whereas its diastereomer Aloin A exhibited an IC50 of 13.16 μM [1]. This measurable difference in inhibitory potency underscores the necessity of testing pure epimers rather than mixtures to accurately map the structure-activity relationship of the ISG15/Ub-S2 allosteric binding pocket [1].

| Evidence Dimension | SARS-CoV-2 PLpro Inhibition (IC50) |

| Target Compound Data | 16.08 μM |

| Comparator Or Baseline | Aloin A: 13.16 μM |

| Quantified Difference | Aloin A is approximately 18.1% more potent than Aloin B against PLpro |

| Conditions | In vitro PLpro enzymatic cleavage assay |

Researchers must procure pure Aloin B to accurately isolate the effect of C-10 stereochemistry on viral protease binding and avoid the confounding effects of mixed isomers.

Differential Deubiquitinating Activity Inhibition

Beyond general protease inhibition, Aloin B and Aloin A exhibit distinct potencies in inhibiting the deubiquitinating activity of PLpro. Quantitative in vitro assays reveal that Aloin B inhibits this activity with an IC50 of 17.51 μM, compared to 15.68 μM for Aloin A [1]. This stereospecific variance confirms that the precise 3D orientation of the glucopyranosyl unit dictates the molecule's ability to interfere with host innate immune response modulation pathways mediated by viral enzymes [1].

| Evidence Dimension | PLpro Deubiquitinating Activity Inhibition (IC50) |

| Target Compound Data | 17.51 μM |

| Comparator Or Baseline | Aloin A: 15.68 μM |

| Quantified Difference | 11.6% difference in deubiquitinating inhibition potency based solely on C-10 stereochemistry |

| Conditions | In vitro deubiquitinase enzymatic assay |

Procuring the exact (10R)-epimer is essential for biochemical assays aiming to decouple general protease inhibition from specific deubiquitinating pathway modulation.

Antiproliferative Potency in Neuroblastoma Models

In targeted oncology models, the isolated epimers of Aloin demonstrate slight variations in cytotoxicity that are masked when using a generic mixture. When tested against the SH-SY5Y human neuroblastoma cell line, pure Aloin B exhibited an IC50 of 198.7 ± 31.0 μM, showing slightly higher potency than pure Aloin A, which had an IC50 of 213.0 ± 33.3 μM [1]. Utilizing the pure Aloin B epimer allows researchers to accurately baseline its specific antiproliferative effects before exploring synergistic formulations or nanoparticle encapsulation[1].

| Evidence Dimension | Cell Viability Inhibition (IC50) |

| Target Compound Data | 198.7 ± 31.0 μM |

| Comparator Or Baseline | Aloin A: 213.0 ± 33.3 μM |

| Quantified Difference | Aloin B demonstrates a ~6.7% lower IC50 (higher potency) in this specific cell line |

| Conditions | MTT assay on SH-SY5Y neuroblastoma cells (48h incubation) |

Provides the necessary stereospecific baseline data required for developing targeted anti-cancer formulations and evaluating structure-activity relationships.

Dietary Supplement Quality Control and Regulatory Compliance

Directly downstream of its requirement in AOAC SMPR 2015.015, pure Aloin B is indispensable as an analytical reference standard. Analytical laboratories and supplement manufacturers must procure this specific epimer to generate accurate HPLC-DAD calibration curves, ensuring that Aloe vera products meet strict regulatory limits for individual hydroxyanthracene derivatives [1].

Antiviral Drug Discovery and Allosteric Site Mapping

Because the C-10 stereocenter significantly alters binding affinity to the SARS-CoV-2 PLpro enzyme, Aloin B is a critical tool compound for structure-activity relationship (SAR) studies. Medicinal chemists utilize the pure (10R)-epimer to map the ISG15/Ub-S2 allosteric binding pocket, avoiding the confounding kinetic data that arises from testing undefined Aloin mixtures [2].

Stereospecific Oncology and Cytotoxicity Profiling

Given its distinct IC50 values in neuroblastoma models, pure Aloin B is the preferred choice for rigorous in vitro oncology screening. Researchers investigating proteasome inhibition or developing advanced drug delivery systems (such as carbon dot nanoparticles) require the pure epimer to establish accurate, reproducible baselines for cell viability and apoptotic pathway activation [3].

Application Fit Matrix

References

- [1] AOAC INTERNATIONAL. (2015). AOAC SMPR 2015.015: Standard Method Performance Requirements for Determination of Aloin A and Aloin B in Dietary Supplement Products and Ingredients.

- [2] Shen, Z., et al. (2022). Progress and challenges in targeting the SARS-CoV-2 papain-like protease. Acta Pharmaceutica Sinica B, 12(8), 3247-3266.

- [3] Zimbone, S., et al. (2024). Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery. Scientific Reports, 14(1).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

5133-19-7

Wikipedia

General Manufacturing Information

Explore Compound Types